![molecular formula C8H12N4O2S2 B12896334 N-[(5-Propyl-1,3,4-thiadiazol-2-yl)carbamothioyl]glycine CAS No. 500911-78-4](/img/structure/B12896334.png)
N-[(5-Propyl-1,3,4-thiadiazol-2-yl)carbamothioyl]glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(5-Propyl-1,3,4-thiadiazol-2-yl)thioureido)acetic acid is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(5-Propyl-1,3,4-thiadiazol-2-yl)thioureido)acetic acid typically involves the reaction of 5-propyl-1,3,4-thiadiazole-2-amine with thiourea and chloroacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The general reaction scheme is as follows:
Step 1: 5-Propyl-1,3,4-thiadiazole-2-amine is reacted with thiourea in the presence of a base to form the intermediate thiourea derivative.
Step 2: The intermediate is then reacted with chloroacetic acid under reflux conditions to yield 2-(3-(5-Propyl-1,3,4-thiadiazol-2-yl)thioureido)acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-(5-Propyl-1,3,4-thiadiazol-2-yl)thioureido)acetic acid can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The thioureido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted thiourea derivatives.
Aplicaciones Científicas De Investigación
2-(3-(5-Propyl-1,3,4-thiadiazol-2-yl)thioureido)acetic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and antioxidant agent.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biology: It is studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of 2-(3-(5-Propyl-1,3,4-thiadiazol-2-yl)thioureido)acetic acid involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-(5-Propyl-1,3,4-oxadiazol-2-yl)thioureido)acetic acid
- 2-(3-(5-Propyl-1,3,4-thiadiazol-2-yl)thioureido)propionic acid
- 2-(3-(5-Propyl-1,3,4-thiadiazol-2-yl)thioureido)butyric acid
Uniqueness
2-(3-(5-Propyl-1,3,4-thiadiazol-2-yl)thioureido)acetic acid is unique due to its specific substitution pattern and the presence of both thiadiazole and thioureido groups
Propiedades
Número CAS |
500911-78-4 |
|---|---|
Fórmula molecular |
C8H12N4O2S2 |
Peso molecular |
260.3 g/mol |
Nombre IUPAC |
2-[(5-propyl-1,3,4-thiadiazol-2-yl)carbamothioylamino]acetic acid |
InChI |
InChI=1S/C8H12N4O2S2/c1-2-3-5-11-12-8(16-5)10-7(15)9-4-6(13)14/h2-4H2,1H3,(H,13,14)(H2,9,10,12,15) |
Clave InChI |
SOYFGALMFQWATM-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NN=C(S1)NC(=S)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-Hydroxy-2-(prop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one](/img/structure/B12896253.png)
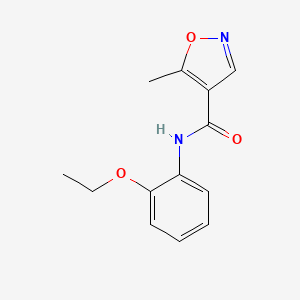
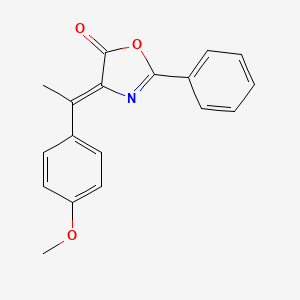
![Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3-thienyl)-](/img/structure/B12896278.png)
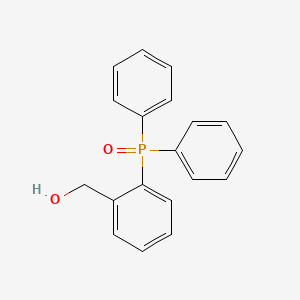
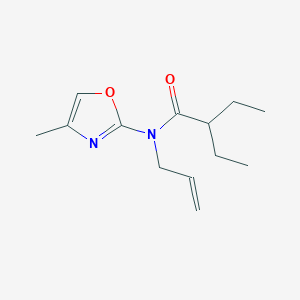
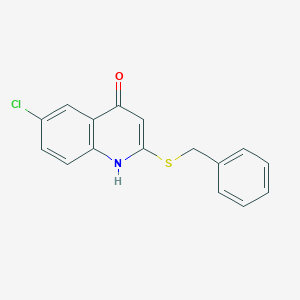
![5-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12896304.png)
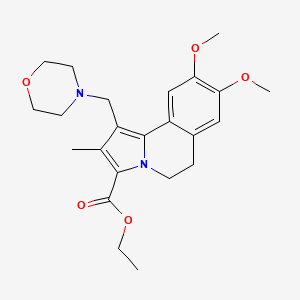
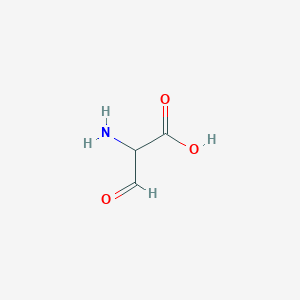
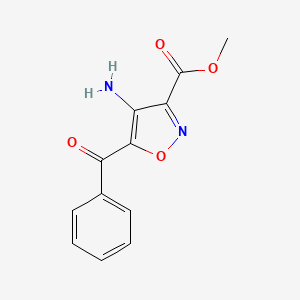

![2-(Difluoromethoxy)-5-ethoxybenzo[d]oxazole](/img/structure/B12896325.png)
![6,7-Diphenyl-1,2,3,4-tetrahydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B12896343.png)
